molecular formula C20H20N2 B2414217 N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine CAS No. 115174-30-6

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine

Cat. No. B2414217
CAS RN: 115174-30-6
M. Wt: 288.394
InChI Key: WHGHCLLUXRGSAY-XUTLUUPISA-N
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Description

“N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine” is a chemical compound with the molecular formula C21H22N2 .

Scientific Research Applications

Biotransformation Studies

  • Research by Waldau et al. (2009) investigated the bacterial transformation of 2,3,4,9-tetrahydro-1H-carbazole derivatives, finding major products like 3-hydroxy-1,2,3,5,6,7,8,9-octahydrocarbazol-4-one during the incubation with this compound. This highlights its potential in microbial biotransformation processes (Waldau et al., 2009).

Pharmaceutical Synthesis

  • Boggs et al. (2007) described an efficient asymmetric synthesis method for a derivative of this compound, showcasing its potential in developing treatments for human papillomavirus infections (Boggs et al., 2007).

Photophysical Characterization

  • Ghosh et al. (2013) synthesized new fluorophores from derivatives of 2,3,4,9-tetrahydro-1H-carbazol-1-one and conducted comprehensive photophysical characterization, indicating the importance of such compounds in the study of fluorescence and solvent interactions (Ghosh et al., 2013).

Anticancer Research

  • Chaudhary and Chaudhary (2016) synthesized new derivatives of 2,3,4,9-tetrahydro-1H-carbazole and evaluated their anticancer activity, revealing significant activity in some derivatives against the A-549 cell line (Chaudhary & Chaudhary, 2016).

Luminescence Analysis

  • Strojny and de Silva (1975) explored the luminescence properties of 6-chloro-1,2,3,4-tetrahydrocarbazole-2-carboxylic acid derivatives, a related compound, indicating the potential use of these compounds in luminescence studies (Strojny & de Silva, 1975).

Genotoxicity Studies

  • Luparello et al. (2021) examined the genotoxic and epigenomic effects of carbazole compounds on MCF-7 breast cancer cells, providing insights into the molecular effects of carbazole derivatives in cancer research (Luparello et al., 2021).

properties

IUPAC Name

N-benzyl-6-methyl-2,3,4,9-tetrahydrocarbazol-1-imine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2/c1-14-10-11-18-17(12-14)16-8-5-9-19(20(16)22-18)21-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,22H,5,8-9,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHGHCLLUXRGSAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C2CCCC3=NCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(6-Methyl-2,3,4,9-tetrahydro-1H-carbazol-1-ylidene)-1-phenylmethanamine

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